molecular formula C16H12N2O2S B11675167 N-[(3-ketobenzothiophen-2-ylidene)amino]-N-phenyl-acetamide

N-[(3-ketobenzothiophen-2-ylidene)amino]-N-phenyl-acetamide

Cat. No.: B11675167
M. Wt: 296.3 g/mol
InChI Key: KYSFXQOZNRWVLN-MSUUIHNZSA-N
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Description

N’-[(2Z)-3-OXO-2,3-DIHYDRO-1-BENZOTHIOPHEN-2-YLIDENE]-N-PHENYLACETOHYDRAZIDE is a complex organic compound characterized by its unique structure, which includes a benzothiophene core and a phenylacetohydrazide moiety

Preparation Methods

The synthesis of N’-[(2Z)-3-OXO-2,3-DIHYDRO-1-BENZOTHIOPHEN-2-YLIDENE]-N-PHENYLACETOHYDRAZIDE typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Benzothiophene Core: This step involves the cyclization of appropriate precursors under specific conditions to form the benzothiophene ring.

    Hydrazone Formation: The benzothiophene derivative is then reacted with phenylacetohydrazide under controlled conditions to form the desired hydrazone compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific solvents to enhance reaction efficiency .

Chemical Reactions Analysis

N’-[(2Z)-3-OXO-2,3-DIHYDRO-1-BENZOTHIOPHEN-2-YLIDENE]-N-PHENYLACETOHYDRAZIDE can undergo various chemical reactions, including:

Scientific Research Applications

N’-[(2Z)-3-OXO-2,3-DIHYDRO-1-BENZOTHIOPHEN-2-YLIDENE]-N-PHENYLACETOHYDRAZIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N’-[(2Z)-3-OXO-2,3-DIHYDRO-1-BENZOTHIOPHEN-2-YLIDENE]-N-PHENYLACETOHYDRAZIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of enzyme activity and interference with cellular signaling pathways .

Comparison with Similar Compounds

N’-[(2Z)-3-OXO-2,3-DIHYDRO-1-BENZOTHIOPHEN-2-YLIDENE]-N-PHENYLACETOHYDRAZIDE can be compared with other similar compounds, such as:

    Benzothiophene Derivatives: These compounds share the benzothiophene core but differ in their substituents, leading to variations in their chemical and biological properties.

    Phenylacetohydrazide Derivatives: These compounds have the phenylacetohydrazide moiety but differ in the attached aromatic rings or other functional groups.

The uniqueness of N’-[(2Z)-3-OXO-2,3-DIHYDRO-1-BENZOTHIOPHEN-2-YLIDENE]-N-PHENYLACETOHYDRAZIDE lies in its specific combination of the benzothiophene and phenylacetohydrazide structures, which confer distinct chemical reactivity and biological activity .

Properties

Molecular Formula

C16H12N2O2S

Molecular Weight

296.3 g/mol

IUPAC Name

N-[(Z)-(3-oxo-1-benzothiophen-2-ylidene)amino]-N-phenylacetamide

InChI

InChI=1S/C16H12N2O2S/c1-11(19)18(12-7-3-2-4-8-12)17-16-15(20)13-9-5-6-10-14(13)21-16/h2-10H,1H3/b17-16-

InChI Key

KYSFXQOZNRWVLN-MSUUIHNZSA-N

Isomeric SMILES

CC(=O)N(C1=CC=CC=C1)/N=C\2/C(=O)C3=CC=CC=C3S2

Canonical SMILES

CC(=O)N(C1=CC=CC=C1)N=C2C(=O)C3=CC=CC=C3S2

Origin of Product

United States

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